Cas no 892492-35-2 (Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate)

Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate
- JTBAOBKMICUHPW-UHFFFAOYSA-N
- Ethyl [3-(4-aminophenyl)cyclohexyl]acetate
- Ethyl 3-(4-aminophenyl)cyclohexaneacetate (ACI)
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- インチ: 1S/C16H23NO2/c1-2-19-16(18)11-12-4-3-5-14(10-12)13-6-8-15(17)9-7-13/h6-9,12,14H,2-5,10-11,17H2,1H3
- InChIKey: JTBAOBKMICUHPW-UHFFFAOYSA-N
- SMILES: O=C(CC1CC(C2C=CC(N)=CC=2)CCC1)OCC
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 5
- 複雑さ: 285
- トポロジー分子極性表面積: 52.3
Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1747881-1g |
Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate |
892492-35-2 | 98% | 1g |
¥7677.00 | 2024-04-26 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC10060-5g |
ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate |
892492-35-2 | 95% | 5g |
$2380 | 2023-09-07 |
Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate 関連文献
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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3. Book reviews
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetateに関する追加情報
Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate (CAS No. 892492-35-2): A Comprehensive Overview
Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate (CAS No. 892492-35-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This ester derivative, featuring a cyclohexyl backbone and an aminophenyl moiety, is widely studied for its potential applications in drug development and material science. Its unique structure combines aromatic and aliphatic components, making it a versatile intermediate in synthetic chemistry.
The compound's molecular formula and structural features contribute to its reactivity and utility. Researchers often explore its role in peptide synthesis, catalysis, and polymer chemistry. With the growing demand for bioactive molecules and green chemistry solutions, Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate is frequently discussed in forums focusing on sustainable synthesis and high-value intermediates.
In recent years, the compound has been linked to studies on neuroprotective agents and anti-inflammatory properties, aligning with the rising interest in central nervous system (CNS) drug discovery. Its amino group allows for further functionalization, enabling researchers to tailor its properties for specific applications. This adaptability makes it a subject of interest in combinatorial chemistry and medicinal chemistry.
From an industrial perspective, Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate is valued for its scalable synthesis and high purity potential. Manufacturers emphasize its role in producing advanced intermediates for APIs (Active Pharmaceutical Ingredients). The compound's stability under various conditions also makes it suitable for long-term storage and global supply chains, addressing key concerns in the pharmaceutical industry.
Environmental and regulatory considerations are increasingly shaping the discourse around such compounds. Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate is often evaluated for its eco-friendly synthesis routes, with researchers exploring catalytic hydrogenation and solvent-free reactions to minimize waste. These efforts resonate with the broader push toward green chemistry and circular economy principles in chemical manufacturing.
Analytical techniques like HPLC, NMR, and mass spectrometry are critical for characterizing Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate, ensuring compliance with pharmaceutical standards. The compound's chromatographic behavior and spectral properties are well-documented, aiding in quality control and research reproducibility. These details are particularly relevant for laboratories focusing on method development and analytical validation.
Looking ahead, the demand for Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate is expected to grow, driven by its applications in personalized medicine and targeted drug delivery. Its compatibility with bioconjugation techniques further expands its utility in biopharmaceuticals. As the scientific community continues to explore its potential, this compound remains a key player in the evolving landscape of specialty chemicals and innovative therapeutics.
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